

Dimethyl 5-bromopyridine-2,3-dicarboxylate

CAS number 521980-82-5

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Compound of Interest

Compound Name: *Dimethyl 5-bromopyridine-2,3-dicarboxylate*

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An In-Depth Technical Guide to **Dimethyl 5-bromopyridine-2,3-dicarboxylate** (CAS: 521980-82-5) for Advanced Chemical Synthesis

Introduction

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a highly functionalized heterocyclic compound that has emerged as a strategic building block in modern organic synthesis and medicinal chemistry.[1] Identified by its CAS Number 521980-82-5, its structure features a pyridine core substituted with a bromine atom at the 5-position and two methyl ester groups at the 2- and 3-positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures.[1]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, characterization, reactivity, and applications, with a focus on the causal relationships that govern its chemical behavior. The protocols and data presented herein are designed to be self-validating, grounded in authoritative sources to ensure scientific integrity and practical utility in a research and development setting.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis. These characteristics dictate handling procedures, purification strategies, and the analytical methods required for quality control.

1.1: Core Chemical and Physical Properties

Dimethyl 5-bromopyridine-2,3-dicarboxylate is typically a yellow or white to off-white solid at room temperature.[1][2] Its relatively high predicted boiling point and melting point suggest significant intermolecular forces, attributable to the polar ester functionalities and the bromine substituent.[1] Recommended storage conditions are in a dry, sealed container at room temperature to prevent hydrolysis of the ester groups.[2]

Property	Value	Source(s)
CAS Number	521980-82-5	[1][2]
Molecular Formula	C ₉ H ₈ BrNO ₄	[1][2]
Molecular Weight	274.07 g/mol	[1][2]
Appearance	Yellow powder / White to off-white solid	[1][2]
Melting Point	165°C	[1]
Boiling Point	315.0 ± 37.0 °C (Predicted)	[1][2]
Density	1.569 ± 0.06 g/cm ³ (Predicted)	[1][2]
pKa	-3.18 ± 0.10 (Predicted)	[1][2]
Storage	Sealed in dry, Room Temperature	[1][2]
InChI Key	JYRYOIMMYLBBNZ-UHFFFAOYSA-N	[2]
SMILES	COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC	[1]

1.2: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for confirming the identity and purity of **Dimethyl 5-bromopyridine-2,3-dicarboxylate** after synthesis or before use.

Caption: Structure of **Dimethyl 5-bromopyridine-2,3-dicarboxylate** with key protons labeled.

¹H NMR (Proton NMR): The proton NMR spectrum provides unambiguous confirmation of the structure. In CDCl₃, the two aromatic protons on the pyridine ring appear as distinct doublets due to their meta-coupling.[2] The two methyl ester groups are diastereotopic and thus appear as two separate singlets.

- ¹H NMR (400 MHz, CDCl₃) δ (ppm):
 - 8.75-8.76 (d, J = 2.2 Hz, 1H): This signal corresponds to the proton at the C6 position (H-6), deshielded by the adjacent nitrogen atom.
 - 8.23-8.24 (d, J = 2.2 Hz, 1H): This signal corresponds to the proton at the C4 position (H-4).
 - 3.93 (s, 3H): Singlet for the three protons of one of the methyl ester groups (e.g., Me-2).
 - 3.89 (s, 3H): Singlet for the three protons of the other methyl ester group (e.g., Me-3).[2]

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is a common method for analyzing this compound. The molecular ion peak confirms the molecular weight.

- MS (ESI⁺): m/z 274.0 [M+H]⁺. [2] The presence of a bromine atom would also result in a characteristic M+2 isotopic pattern (from ⁷⁹Br and ⁸¹Br isotopes) of nearly equal intensity, which is a key diagnostic feature.

Part 2: Synthesis and Purification

The accessibility of **Dimethyl 5-bromopyridine-2,3-dicarboxylate** is crucial for its use as a building block. Several synthetic routes exist, but one-pot procedures starting from commercially available materials are often favored for their efficiency.

2.1: Synthetic Pathways and Mechanisms

Two primary strategies are employed for the synthesis of this compound:

- **Direct Bromination of the Diester:** This route involves the electrophilic aromatic substitution of Dimethyl pyridine-2,3-dicarboxylate using a brominating agent like N-bromosuccinimide (NBS). The electron-withdrawing nature of the two ester groups deactivates the pyridine ring, directing the incoming electrophile (Br^+) to the 5-position, which is the most electron-rich site. [1]
- **One-Pot Esterification and Bromination:** A more convergent approach starts with 2,3-pyridinedicarboxylic acid (also known as quinolinic acid). The diacid undergoes a Fischer esterification followed by bromination in the same reaction vessel. This method is efficient as it avoids the isolation of the intermediate diester. [2]

Caption: Primary synthetic routes to **Dimethyl 5-bromopyridine-2,3-dicarboxylate**.

2.2: Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a verified synthetic procedure and provides a robust method for producing the title compound with a good yield. [2]

Materials:

- 2,3-Pyridinedicarboxylic acid (50 g, 300 mmol)
- Methanol (500 mL)
- Concentrated Sulfuric Acid (10 mL)
- Bromine (38 mL, 750 mmol)
- Isopropyl acetate (500 mL)
- Saturated aqueous sodium thiosulfate
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Petroleum ether / Ethyl acetate (5:1 v/v)

Procedure:

- Esterification: To a suspension of 2,3-pyridinedicarboxylic acid (50 g) in methanol (500 mL), slowly add concentrated sulfuric acid (10 mL) while stirring. Heat the mixture to reflux and maintain for 48 hours.
 - Causality: The sulfuric acid acts as a catalyst for the Fischer esterification. The long reflux time is necessary to drive the equilibrium towards the formation of the dimethyl ester product.
- Bromination: Cool the reaction mixture to 40°C. Slowly add bromine (38 mL) dropwise over a period of 2 hours. After the addition is complete, heat the mixture to 55°C and stir for an additional 48 hours.
 - Causality: The ester groups formed in the first step deactivate the ring, making the subsequent electrophilic bromination a slower process that requires heating to proceed at a reasonable rate. Bromine is the electrophile source.
- Workup & Extraction: Concentrate the reaction mixture under vacuum. Dissolve the resulting residue in isopropyl acetate (500 mL). Wash the organic solution sequentially with saturated aqueous sodium thiosulfate (4 x 200 mL) and then with brine (400 mL).
 - Causality: The sodium thiosulfate wash is critical for quenching and removing any unreacted bromine from the organic phase. The brine wash helps to remove residual water and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
- Purification: Purify the crude residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5:1 v/v). This should yield Dimethyl 5-bromo-pyridine-2,3-dicarboxylate as a yellow solid (approx. 52 g, 63% yield).^[2]
 - Causality: Column chromatography separates the desired product from starting materials and by-products based on polarity. The 5:1 solvent system provides the optimal polarity to

elute the product effectively.

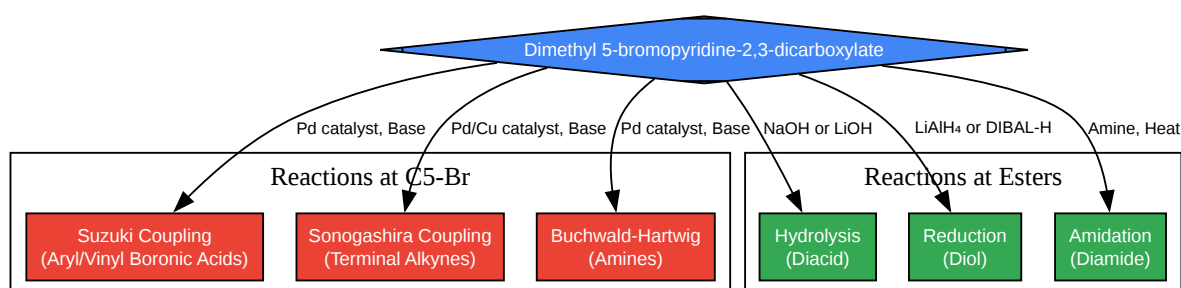
Part 3: Chemical Reactivity and Applications

The synthetic utility of **Dimethyl 5-bromopyridine-2,3-dicarboxylate** stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

3.1: Core Reactivity Profile

The molecule's reactivity is dominated by the C-Br bond and the two ester groups.

- **The C5-Bromine Atom:** This is the most versatile handle for molecular elaboration. The bromine atom makes the 5-position susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig amination). This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.^{[1][3]}
- **The C2/C3-Ester Groups:** These groups can undergo standard ester transformations. They can be hydrolyzed back to the corresponding dicarboxylic acid, selectively reduced to alcohols, or converted to amides via aminolysis.



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Caption: Key reactive pathways for **Dimethyl 5-bromopyridine-2,3-dicarboxylate**.

3.2: Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Substituted pyridines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

- **Scaffold for SAR Studies:** This compound is an ideal starting point for generating libraries of analogues for Structure-Activity Relationship (SAR) studies. The C5-Br position can be systematically modified via cross-coupling to probe how different substituents affect biological activity.[7]
- **Pharmaceutical Intermediate:** Its identification as "Atogepant Impurity 21" highlights its direct relevance in the pharmaceutical industry.[1] Atogepant is a CGRP receptor antagonist for the prevention of migraine. The presence of this compound as a process-related impurity necessitates its synthesis as an analytical standard for quality control during drug manufacturing.

3.3: Application in Materials Science: MOF Synthesis

The dicarboxylate functionality, especially after hydrolysis to the diacid, makes this molecule an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, catalysis, and separation.[8]

Protocol: Synthesis of a Dimethyl 5-bromopyridine-2,3-dicarboxylate Nickel Complex This protocol outlines the solvothermal synthesis of a nickel-based MOF using the title compound as the primary organic ligand.[8]

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, 0.0595 g, 0.25 mmol)
- **Dimethyl 5-bromopyridine-2,3-dicarboxylate** (0.0615 g, 0.25 mmol)
- Distilled water (5 mL)
- Absolute ethanol (5 mL)
- N,N-Dimethylformamide (DMF, 2 mL)

- Acetone for washing

Procedure:

- Solution A (Metal): Dissolve $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (0.0595 g) in a mixture of 5 mL distilled water and 5 mL absolute ethanol.
- Solution B (Ligand): In a separate beaker, dissolve **Dimethyl 5-bromopyridine-2,3-dicarboxylate** (0.0615 g) in 2 mL of DMF with stirring.
- Assembly: Combine Solution A and Solution B in a Teflon-lined stainless steel autoclave (reaction kettle).
- Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat to 120°C and maintain this temperature for 72 hours.
- Isolation: Turn off the oven and allow the autoclave to cool to room temperature naturally. Collect the resulting green, needle-like crystals.
- Washing and Drying: Wash the crystals alternately with acetone and absolute ethanol (5 mL each) three times. Dry the final product in a vacuum oven at 50°C for 12 hours.^[8]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling **Dimethyl 5-bromopyridine-2,3-dicarboxylate**.

Hazard Information	Details	Source(s)
Signal Word	Warning	
Pictogram	GHS07 (Exclamation Mark)	
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Fire Fighting	Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.	[9]

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Dimethyl 5-bromopyridine-2,3-dicarboxylate is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined reactive sites—the cross-coupling-ready C-Br bond and the modifiable ester groups—provide chemists with a reliable and powerful tool for the synthesis of novel pharmaceuticals, complex organic molecules, and advanced materials. The robust synthetic protocols and clear characterization data available make it an accessible

and valuable component in the modern chemist's toolbox, enabling the rapid development of new chemical entities with diverse functions and applications.

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